N-methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine
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Overview
Description
N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(4-PYRIDYLMETHYL)AMINE is a complex organic compound with a structure that includes multiple pyridine rings. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(4-PYRIDYLMETHYL)AMINE typically involves the reaction of 2-pyridinecarboxaldehyde with N-methyl-2-pyridylethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(4-PYRIDYLMETHYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(4-PYRIDYLMETHYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(4-PYRIDYLMETHYL)AMINE exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The compound’s molecular targets include enzymes and receptors that interact with its pyridine rings, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-DIPICOLYLAMINE: Similar in structure but lacks the N-methyl group.
TRIS(2-PYRIDYLMETHYL)AMINE: Contains three pyridine rings but differs in the arrangement and connectivity of the rings.
Uniqueness
N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(4-PYRIDYLMETHYL)AMINE is unique due to its specific arrangement of pyridine rings and the presence of the N-methyl group. This unique structure allows it to participate in a broader range of chemical reactions and interact with different molecular targets compared to similar compounds .
Properties
Molecular Formula |
C14H17N3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H17N3/c1-17(12-13-5-9-15-10-6-13)11-7-14-4-2-3-8-16-14/h2-6,8-10H,7,11-12H2,1H3 |
InChI Key |
NLJQHZIGLMRRAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=NC=C2 |
Origin of Product |
United States |
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